[(Oct-1-en-2-yl)tellanyl]benzene
Description
[(Oct-1-en-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to an oct-1-en-2-yl group and a benzene ring
Properties
CAS No. |
112404-99-6 |
|---|---|
Molecular Formula |
C14H20Te |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
oct-1-en-2-yltellanylbenzene |
InChI |
InChI=1S/C14H20Te/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
InChI Key |
ZPMRIJPMQAZUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-1-en-2-yl)tellanyl]benzene typically involves the reaction of tellurium-containing reagents with oct-1-en-2-yl derivatives and benzene. One common method is the reaction of oct-1-en-2-ylmagnesium bromide with diphenyl ditelluride, followed by the addition of benzene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(Oct-1-en-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Tellurium oxides and corresponding organic products.
Reduction: Reduced tellurium species and corresponding organic products.
Substitution: Substituted tellurium compounds with various functional groups.
Scientific Research Applications
[(Oct-1-en-2-yl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(Oct-1-en-2-yl)tellanyl]benzene involves interactions with molecular targets such as enzymes and proteins. The tellurium atom can form bonds with sulfur-containing amino acids, affecting the function of enzymes and proteins. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
[(Oct-1-en-2-yl)tellanyl]benzene can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Diethyl telluride
- Tellurium dioxide
Uniqueness
This compound is unique due to its specific structure, which combines an oct-1-en-2-yl group with a benzene ring through a tellurium atom
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
